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Compound of Interest

Compound Name: Ethyl 3-nitropyridine-2-carboxylate

Cat. No.: B1369870 Get Quote

An In-Depth Technical Guide to Ethyl 3-Nitropyridine-2-Carboxylate: Synthesis, Properties,

and Applications in Chemical Research

Abstract
Ethyl 3-nitropyridine-2-carboxylate is a highly functionalized heterocyclic compound that

serves as a versatile building block in synthetic organic chemistry. Its unique electronic

properties, stemming from the presence of both an electron-withdrawing nitro group and an

ester moiety on the pyridine scaffold, make it a valuable precursor for the synthesis of a wide

array of more complex molecules. This guide provides a comprehensive overview of its

chemical identity, physicochemical properties, synthesis, and spectroscopic characterization.

Furthermore, it delves into the compound's chemical reactivity, exploring its utility as an

intermediate in the development of novel compounds, particularly within the fields of medicinal

chemistry and drug discovery. This document is intended for researchers, scientists, and drug

development professionals seeking to leverage the synthetic potential of this important

intermediate.

Chemical Identity and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational

to its application in research and development. Ethyl 3-nitropyridine-2-carboxylate is

identified by a unique set of identifiers that ensure its unambiguous recognition in chemical

databases and literature.
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Identifier Value Source

IUPAC Name
Ethyl 3-nitropyridine-2-

carboxylate
Lexichem-based[1]

CAS Number 229343-13-9
FINETECH INDUSTRY

LIMITED[2], Sigma-Aldrich

Molecular Formula C₈H₈N₂O₄
FINETECH INDUSTRY

LIMITED[2]

Molecular Weight 196.16 g/mol
FINETECH INDUSTRY

LIMITED[2]

InChI Key
IBHCPBWFCRFRTR-

UHFFFAOYSA-N

FINETECH INDUSTRY

LIMITED[2]

Canonical SMILES
CCOC(=O)C1=C(N=CC=C1)--

INVALID-LINK--[O-]
Derived from Structure

The physicochemical properties of a compound govern its behavior in different solvents and

reaction conditions, which is critical for designing synthetic routes and purification protocols.

While extensive experimental data for this specific molecule is not widely published, properties

can be estimated based on its structure and data from closely related analogues like ethyl

nicotinate.
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Property Value / Description Notes

Appearance
Expected to be a crystalline

solid or oil.
Based on similar structures.

Solubility

Expected to be soluble in

common organic solvents like

dichloromethane, ethyl

acetate, and acetone.

The ester functionality and

aromatic nature support

solubility in polar aprotic

solvents.

Boiling Point Not reported.

Analog Ethyl 3-

pyridinecarboxylate boils at

222-224 °C.[3] The nitro group

would likely increase this

value.

Melting Point Not reported.

Analog Ethyl 3-

pyridinecarboxylate melts at 8-

9 °C.[3] The nitro group and

substitution pattern would

likely result in a higher melting

point solid.

Synthesis and Purification
The synthesis of Ethyl 3-nitropyridine-2-carboxylate typically involves the regioselective

nitration of a suitable pyridine precursor. The pyridine ring is electron-deficient, making

electrophilic substitution challenging. Therefore, powerful nitrating agents are required. A

common strategy is the nitration of ethyl pyridine-2-carboxylate.

Causality of Experimental Choices:

Precursor: Ethyl pyridine-2-carboxylate is chosen as it already contains the required ester

functionality at the 2-position.

Nitrating Agent: The reaction of a pyridine with dinitrogen pentoxide (N₂O₅) is an effective

method for introducing a nitro group.[4] This reagent is potent enough to nitrate the electron-

deficient ring.
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Reaction Mechanism: The reaction proceeds via the formation of an N-nitro pyridinium

intermediate. Subsequent attack by a nucleophile (like bisulfite) and a[2][5] sigmatropic shift

of the nitro group leads to the 3-nitropyridine product.[4] This mechanism explains the

observed regioselectivity.

Purification: Column chromatography is the standard and most effective method for

separating the desired product from unreacted starting material and any potential

regioisomers, ensuring high purity required for subsequent synthetic steps.
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Caption: Synthetic workflow for Ethyl 3-nitropyridine-2-carboxylate.
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Experimental Protocol: Synthesis via Nitration
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and

nitrogen inlet, dissolve ethyl pyridine-2-carboxylate (1.0 eq) in a suitable solvent such as

dichloromethane or nitromethane. Cool the solution to 0 °C in an ice bath.

Nitration: Cautiously add dinitrogen pentoxide (N₂O₅, 1.1 eq) portion-wise, ensuring the

internal temperature does not exceed 5 °C. Stir the resulting slurry at 0 °C for 1-2 hours.

Workup: Prepare a solution of sodium bisulfite (NaHSO₃) in a methanol/water mixture (e.g.,

3:1).[4] Pour the reaction slurry slowly into the bisulfite solution with vigorous stirring. Allow

the mixture to warm to room temperature and stir for an additional 2-4 hours.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with

dichloromethane (3x). Combine the organic layers.

Isolation: Wash the combined organic layers with saturated sodium bicarbonate solution and

then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 3-nitropyridine-
2-carboxylate.

Spectroscopic and Analytical Characterization
Confirming the structure and purity of the synthesized compound is a critical, self-validating

step in any synthetic protocol. The combination of NMR, IR, and Mass Spectrometry provides

an unambiguous structural elucidation.
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Technique Expected Signature / Observation

¹H NMR

Ethyl Group: Quartet (~4.4 ppm, 2H, -OCH₂-)

and Triplet (~1.4 ppm, 3H, -CH₃). Pyridine Ring:

Three distinct signals in the aromatic region

(8.0-9.5 ppm), each integrating to 1H. The

protons at positions 4, 5, and 6 will be

significantly deshielded due to the adjacent

electron-withdrawing groups.

¹³C NMR

Carbonyl Carbon: Signal around 164-167 ppm.

Aromatic Carbons: Multiple signals between

120-155 ppm. Ethyl Group: Signals around 62

ppm (-OCH₂-) and 14 ppm (-CH₃).

IR Spectroscopy

C=O Stretch (Ester): Strong absorption around

1720-1740 cm⁻¹. N-O Stretch (Nitro): Two

strong absorptions, one asymmetric (~1530-

1550 cm⁻¹) and one symmetric (~1340-1360

cm⁻¹). C=N/C=C Stretch (Aromatic):

Absorptions in the 1580-1610 cm⁻¹ region.

Mass Spectrometry

Molecular Ion (M⁺): Peak at m/z = 196.16. Key

Fragments: Loss of ethoxy group (-OC₂H₅, m/z

= 151), loss of nitro group (-NO₂, m/z = 150),

and other characteristic pyridine ring

fragmentations.

Chemical Reactivity and Synthetic Utility
Ethyl 3-nitropyridine-2-carboxylate is a trifunctional molecule, with each functional group

offering a handle for diverse chemical transformations. This versatility is the cornerstone of its

utility in synthetic chemistry.

Nitro Group Reduction: The nitro group is readily reduced to an amino group using various

standard conditions (e.g., H₂/Pd-C, SnCl₂, Fe/HCl). This transformation is fundamental in

medicinal chemistry, as the resulting ethyl 3-aminopyridine-2-carboxylate is a key precursor

to fused heterocyclic systems and other substituted pyridines.
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Ester Group Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic

acid under acidic or basic conditions.[6] It can also be converted directly to amides by

reacting with amines, often at elevated temperatures or with catalysis. This allows for the

introduction of diverse side chains and the construction of amide-containing target

molecules.

Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is rendered highly electron-

deficient by the combined withdrawing effects of the nitro group, the ester group, and the ring

nitrogen. This activates the ring towards nucleophilic aromatic substitution, particularly at the

positions ortho and para to the nitro group (positions 4 and 6), allowing for the introduction of

various nucleophiles such as alkoxides, amines, or halides.

Nitro Group Reactivity Ester Group Reactivity Pyridine Ring Reactivity

Ethyl 3-Nitropyridine-2-carboxylate

Ethyl 3-Aminopyridine-2-carboxylate

Reduction
(e.g., H₂, Pd/C)

3-Nitropyridine-2-carboxylic Acid

Hydrolysis
(H⁺ or OH⁻)

3-Nitropyridine-2-carboxamide

Amidation
(R-NH₂, Δ)

Substituted Pyridine
(e.g., 4-alkoxy, 4-amino)

SₙAr
(Nu⁻)
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Caption: Key reactivity pathways of Ethyl 3-nitropyridine-2-carboxylate.

Applications in Drug Discovery and Medicinal
Chemistry
The true value of Ethyl 3-nitropyridine-2-carboxylate lies in its role as a scaffold for building

molecules with potential biological activity. The transformations described above are not merely

academic exercises; they are key steps in the synthesis of complex pharmaceutical targets.

For instance, the reduction of the nitro group followed by intramolecular cyclization or reaction

with other bifunctional reagents can lead to the formation of fused ring systems like
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imidazo[1,2-a]pyridines, which are known to possess a wide range of biological activities,

including anti-inflammatory and anticancer effects.[7]

Ethyl 3-Nitropyridine-2-carboxylate

Ethyl 3-Aminopyridine-2-carboxylate

Step 1: Nitro Reduction
(H₂, Pd/C)

N-Alkylated Intermediate

Step 2: N-Alkylation
(e.g., α-haloketone)

Fused Imidazo[1,2-a]pyridine Scaffold
(Drug-like Core)

Step 3: Intramolecular Cyclization
(Condensation)

Click to download full resolution via product page

Caption: Hypothetical synthesis of a drug-like scaffold.

Safety and Handling
Ethyl 3-nitropyridine-2-carboxylate should be handled with appropriate care in a well-

ventilated fume hood. As with many nitroaromatic compounds, it should be considered

potentially toxic and handled with personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat. While specific toxicity data is not available, related compounds

like 3-Nitropyridine-2-carboxylic acid are classified as harmful if swallowed and can cause skin

and eye irritation.[1] Standard laboratory safety protocols should be strictly followed.
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Conclusion
Ethyl 3-nitropyridine-2-carboxylate is a synthetically valuable intermediate characterized by

a strategic arrangement of reactive functional groups on a pyridine core. Its well-defined

synthesis and predictable reactivity make it an essential tool for chemists, particularly those in

the pharmaceutical industry. The ability to selectively manipulate the nitro group, the ester, and

the aromatic ring provides a clear and logical pathway to a vast chemical space of novel, high-

value compounds for drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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